molecular formula C7H10ClNOS B13024106 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride

Cat. No.: B13024106
M. Wt: 191.68 g/mol
InChI Key: OUYXGIVJBLMORW-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is a derivative of thienopyridine and is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thienopyridine derivative with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly antiplatelet agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on platelet receptors to inhibit aggregation, thereby preventing blood clots. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride is unique due to its specific structural features and the presence of a hydroxyl group, which may confer distinct chemical and biological properties compared to other thienopyridine derivatives .

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol;hydrochloride

InChI

InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h3,8-9H,1-2,4H2;1H

InChI Key

OUYXGIVJBLMORW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SC(=C2)O.Cl

Origin of Product

United States

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